An In-depth Technical Guide to 5-Bromo-4-chloropyrazolo[1,5-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-chloropyrazolo[1,5-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Significance of Halogenated Derivatives
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms provide an excellent framework for interaction with various biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[2] The introduction of halogen substituents, such as bromine and chlorine, onto this scaffold is a key strategy in modern drug design. Halogens can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule, and more importantly, they serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.
This guide focuses on a specific dihalogenated derivative, 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (CAS 1427415-74-4).[3][4] We will delve into its chemical structure, plausible synthetic routes, predicted spectroscopic and physicochemical properties, and its potential as a strategic building block in the development of novel therapeutics.
Chemical Structure and Properties
Molecular Formula: C₇H₄BrClN₂[4] Molecular Weight: 231.48 g/mol [4]
The core structure consists of a fused pyrazole and pyridine ring system. The bromine atom is located at the C5 position of the pyridine ring, while the chlorine atom is at the adjacent C4 position.
Caption: Figure 1: Chemical Structure of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Weight | 231.48 | Calculated |
| XLogP3 | ~2.5-3.0 | Estimation based on related structures[5][6] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 0 | Calculated |
Synthesis of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine
Proposed Synthetic Workflow
Caption: Figure 2: Proposed Synthetic Workflow for 5-Bromo-4-chloropyrazolo[1,5-a]pyridine.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of 4-Chloropyrazolo[1,5-a]pyridine
This would likely follow a known procedure for the synthesis of the pyrazolo[1,5-a]pyridine core, starting from 4-chloropyridine. The synthesis of 4-chloropyridine itself can be achieved from pyridine using reagents like phosphorus pentachloride or phosphorus oxychloride.[7][8]
Part 2: Regioselective Bromination
The bromination of a pre-formed 4-chloropyrazolo[1,5-a]pyridine is the key step. Based on protocols for similar heterocyclic systems, this can be achieved using electrophilic brominating agents.[9]
Protocol:
-
Dissolution: Dissolve 4-chloropyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05-1.2 eq) portion-wise at room temperature. Alternatively, liquid bromine (1.1 eq) in acetic acid could be used.[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and a suitable organic solvent like isopropanol or ether to remove impurities.[9]
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMF or acetic acid are common solvents for halogenation reactions as they are relatively inert and can dissolve both the substrate and the reagent.
-
Brominating Agent: NBS is often preferred over liquid bromine as it is a solid and easier to handle, and it often leads to more selective reactions with fewer byproducts.
-
Stoichiometry: A slight excess of the brominating agent is used to ensure complete conversion of the starting material.
-
Temperature: Room temperature is typically sufficient for the bromination of activated heterocyclic systems.
Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Bromo-4-chloropyrazolo[1,5-a]pyridine are not available in the provided search results, we can predict the key features based on data from analogous structures.[10][11]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the four aromatic protons on the pyrazolo[1,5-a]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1-8.3 | d | ~2.0-2.5 |
| H-3 | ~6.7-6.9 | d | ~2.0-2.5 |
| H-6 | ~7.2-7.4 | d | ~8.5-9.0 |
| H-7 | ~8.5-8.7 | d | ~8.5-9.0 |
Rationale:
-
The protons on the pyrazole ring (H-2 and H-3) will appear as doublets with a small coupling constant.
-
The protons on the pyridine ring (H-6 and H-7) will appear as doublets with a larger ortho-coupling constant.
-
The exact chemical shifts will be influenced by the deshielding effects of the adjacent halogen atoms and the nitrogen atoms in the ring system.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the heterocyclic core.
Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~140-142 |
| C-3 | ~95-98 |
| C-3a | ~148-150 |
| C-4 | ~125-128 (broadened by Cl) |
| C-5 | ~110-115 (broadened by Br) |
| C-6 | ~118-120 |
| C-7 | ~130-133 |
Rationale:
-
The chemical shifts are estimated based on known data for pyrazolo[1,5-a]pyridines and halogenated pyridines.[12][13]
-
The carbons directly attached to the halogen atoms (C-4 and C-5) are expected to show signals at lower field strengths compared to the unsubstituted parent compound.
Mass Spectrometry
The mass spectrum (e.g., by Electron Impact, EI-MS) would be expected to show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
-
Molecular Ion (M⁺): A cluster of peaks around m/z 230, 232, and 234, corresponding to the different isotopic combinations of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl). The most abundant peak would likely be at m/z 230.
-
Fragmentation: Fragmentation patterns would likely involve the loss of Br, Cl, and potentially HCN.
Reactivity and Potential for Chemical Elaboration
The presence of two different halogen atoms on the pyrazolo[1,5-a]pyridine core makes 5-Bromo-4-chloropyrazolo[1,5-a]pyridine a highly valuable and versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Chemoselective Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is the key to the synthetic utility of this molecule. In general, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[14] This allows for the selective functionalization of the C5 position (C-Br bond) while leaving the C4 position (C-Cl bond) intact for subsequent transformations.
Caption: Figure 3: Chemoselective Reactivity of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine.
Proposed Protocol for Selective Suzuki Coupling at C5
This protocol is based on general procedures for Suzuki coupling of bromo-pyridines.[15][16]
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Proposed Protocol for Selective Buchwald-Hartwig Amination at C5
This protocol is adapted from general procedures for the amination of bromopyridines.[14][17]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, combine 5-Bromo-4-chloropyrazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base such as NaOtBu or K₃PO₄.
-
Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[18] The ability to selectively introduce different substituents at the C4 and C5 positions of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine allows for the systematic exploration of the structure-activity relationship (SAR) around this core. This makes it an invaluable tool for lead optimization in drug discovery programs.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Oncology: As a scaffold for inhibitors of various protein kinases implicated in cancer, such as CDKs, Pim kinases, and others.[18]
-
Inflammatory Diseases: The pyrazolo[1,5-a]pyrimidine scaffold, a close relative, has shown anti-inflammatory properties, suggesting potential for similar activity in pyrazolo[1,5-a]pyridine derivatives.[1]
-
Neurological Disorders: Certain pyrazolo[1,5-a]pyridine derivatives have been investigated for their effects on the central nervous system.[2]
Conclusion
5-Bromo-4-chloropyrazolo[1,5-a]pyridine represents a strategically important building block for chemical synthesis and drug discovery. While specific experimental data for this compound is limited in the public domain, its chemical properties and reactivity can be confidently predicted based on the extensive literature on related heterocyclic systems. Its key value lies in the potential for chemoselective functionalization at the C5-bromo and C4-chloro positions, enabling the generation of diverse molecular libraries for biological screening. This guide provides a solid foundation for researchers and scientists to begin exploring the synthesis and application of this promising scaffold in their respective fields.
References
- Wiley-VCH. (2007). Supporting Information.
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.).
- Al-Zaydi, K. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 58.
- Supporting Information for "Spectral d
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.).
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.
-
PubChem. (n.d.). 5-Bromopyrazolo[1,5-a]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Retrieved from [Link]
- Chen, Y., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838-13847.
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
- Al-Ostath, A. I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1957-1979.
-
MDPI. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Retrieved from [Link]
- El-Faham, A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(48), 30215-30240.
-
PrepChem.com. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]
- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(16), 4946.
- Mason, A. M., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 6(8), 896-901.
- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.).
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1449.
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-bromo-5-chloro-1H-pyrazole. Retrieved from [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules, 19(7), 9838-9851.
-
ResearchGate. (n.d.). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. Retrieved from [Link]
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Advances, 10(49), 29334-29342.
- Arshad, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Molecules, 26(11), 3290.
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
- Adams, J. A., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3280-3285.
-
ResearchGate. (n.d.). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(16), 4941.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-4-chloropyrazolo[1,5-a]pyridine | 1427415-74-4 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 68503138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 10352689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 9. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. 5-Bromo-2-chloropyridine(53939-30-3) 13C NMR spectrum [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
